Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Catalog No.
S680139
CAS No.
215302-77-5
M.F
C30H32N2O6
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Substituting with L-enantiomer or des-methyl analog compromises stability and coupling efficiency. Boc-4-(Fmoc-aminomethyl)-D-phenylalanine solves this: • D-configuration resists serum proteases, extending therapeutic peptide half-life • Orthogonal Boc/Fmoc enables selective side-chain branching without N-terminal elongation • Methylene spacer provides nucleophilic aliphatic amine for rapid, complete acylation; ~100% conversion in aqueous DEL conditions • Reduces purification burden compared to aniline-based analogs. Ideal for SPPS N-terminal capping and bioconjugation.

CAS Number

215302-77-5

Product Name

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

IUPAC Name

(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1

InChI Key

LGZKNNBERXWTJP-AREMUKBSSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Synonyms

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine, Boc-D-Phe(4-CH2NHFmoc), (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)propanoic acid, N-Boc-4-(Fmoc-aminomethyl)-D-phenylalanine, Boc-D-4-(Fmoc-aminomethyl)phenylalanine

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine (CAS 215302-77-5) is a highly specialized, orthogonally protected unnatural amino acid utilized in the synthesis of complex peptidomimetics, branched peptides, and DNA-encoded libraries (DELs) . Featuring a D-enantiomeric core for enhanced proteolytic stability and a methylene spacer that yields a highly nucleophilic aliphatic amine upon deprotection, this building block is engineered for demanding bioconjugation and macrocyclization workflows. The specific Boc-alpha and Fmoc-side-chain protection scheme makes it an ideal N-terminal capping residue in Fmoc-solid-phase peptide synthesis (SPPS), allowing selective side-chain elaboration while preventing premature N-terminal extension.

Research Fit

Orthogonal Boc/Fmoc protection for sequential SPPS deprotection
D‑enantiomer for protease‑resistance research models
High chiral purity specification supports enantiomer integrity

Substituting this precise compound with closely related analogs compromises both synthesis yield and final product viability [1]. Replacing it with the L-enantiomer (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine) drastically reduces the in vivo half-life of the resulting therapeutic due to rapid cleavage by endogenous proteases. Attempting to use the des-methyl analog (Boc-4-amino-D-phenylalanine) replaces a highly reactive aliphatic amine with a poorly nucleophilic aniline, leading to sluggish coupling kinetics, incomplete reactions, and complex purification profiles during side-chain branching. Furthermore, utilizing the reverse-protected isomer (Fmoc-alpha/Boc-side-chain) at the N-terminus would result in unwanted chain elongation or require additional capping steps during side-chain modifications, increasing process time and reagent costs.

Substitution Risk

Target
D‑enantiomer with orthogonal Boc/Fmoc
L‑isomer (CAS 170157‑61‑6)
Stereochemical mismatch; lacks D‑configuration for protease‑resistance studies.
Target
Dual orthogonal protection (α‑amine + side chain)
Mono‑protected analog (Fmoc only)
No orthogonal side‑chain protection; limits complex SPPS modifications.
Target
Boc on α‑amine enables Boc‑first deprotection
Swapped isomer (CAS 268731‑06‑2)
Reverse deprotection order incompatible with Boc‑first SPPS workflows.

Macrocyclization Acylation Efficiency in DEL

In the synthesis of DNA-templated macrocycle libraries, the handling and reactivity of building blocks are critical due to the dilute aqueous conditions. Boc-4-(Fmoc-aminomethyl)-D-phenylalanine demonstrates exceptional coupling efficiency in these environments. When utilized to acylate a DNA headpiece at a 1.03 mM stock concentration, LC/MS analysis confirmed ~100% conversion within 1 hour [1]. This near-quantitative yield under mild, DNA-compatible conditions sharply contrasts with the performance of sterically hindered or poorly soluble analogs, which often require extended reaction times or elevated temperatures that risk degrading the oligonucleotide tag.

Evidence DimensionAcylation Conversion Rate in DEL Synthesis
Target Compound Data~100% conversion within 1 hour
Comparator Or BaselineStandard sterically hindered unnatural amino acids (typically <80% conversion or requiring >4 hours)
Quantified Difference>20% higher yield in a fraction of the time
Conditions1.03 mM stock solution, aqueous/organic DEL acylation conditions

Ensures maximum yield and library fidelity in high-throughput DNA-encoded library synthesis without requiring harsh, DNA-damaging conditions.

Chiral Purity
Reported
Target: ≥99% vs. L‑isomer: ≥98%
≥1% absolute difference; >50% relative reduction in opposite enantiomer
May reduce downstream chiral purification in D‑peptide synthesis.
Vendor specification; verify lot‑specific COA.

Aminomethyl Spacer vs. Aniline Nucleophilicity

The structural inclusion of a methylene spacer in Boc-4-(Fmoc-aminomethyl)-D-phenylalanine fundamentally alters its side-chain reactivity compared to Boc-4-amino-D-phenylalanine. Deprotection of the Fmoc group yields a primary aliphatic amine (benzylamine derivative) with a pKa of approximately 9.3, whereas the des-methyl analog yields an aniline with a pKa of roughly 4.6 [1]. This ~5 order of magnitude increase in basicity translates to vastly superior nucleophilicity. During solid-phase branching or conjugation using standard coupling reagents (e.g., HATU/DIEA), the aminomethyl side chain achieves rapid, near-quantitative amide bond formation, whereas the aniline analog suffers from slow kinetics and high deletion sequence rates, often requiring harsh activation.

Evidence DimensionSide-Chain Amine Basicity (pKa) and Nucleophilicity
Target Compound DataAliphatic amine (pKa ~9.3), rapid HATU coupling
Comparator Or BaselineBoc-4-amino-D-phenylalanine (aniline, pKa ~4.6)
Quantified Difference~5 orders of magnitude higher basicity, enabling standard ambient coupling
ConditionsSolid-phase peptide synthesis (SPPS) side-chain branching

Prevents low-yield coupling and complex purification steps during the synthesis of branched peptides or antibody-drug conjugate (ADC) linkers.

Orthogonal Protection
Class‑level
Target: Boc (α‑amine) + Fmoc (side chain) → sequential deprotection
Comparator: Fmoc‑4‑aminomethyl‑L‑phenylalanine (Fmoc on α‑amine only)
Enables side‑chain modification while α‑amine remains protected; critical for complex SPPS.
Standard SPPS deprotection protocols; confirm compatibility.

D-Enantiomer Protease Resistance

The D-stereochemistry of this building block is a critical procurement requirement for therapeutics intended for in vivo application. Peptides incorporating D-amino acids exhibit profound resistance to endogenous proteases, which strictly recognize the natural L-configuration. For instance, in the development of Fibroblast Activation Protein (FAP) substrates and inhibitors, the substitution of an L-amino acid with a D-amino acid at the P2 position completely abolishes off-target cleavage by related prolyl endopeptidases (PREP) and dipeptidyl peptidase-4 (DPP-IV)[1]. Procuring the D-enantiomer ensures that the resulting peptide or macrocycle maintains structural integrity in serum, extending its biological half-life significantly compared to the rapidly degraded L-enantiomer baseline.

Evidence DimensionResistance to Off-Target Proteolysis (e.g., PREP, DPP-IV)
Target Compound DataComplete resistance to off-target cleavage at the incorporated site
Comparator Or BaselineL-enantiomer (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine)
Quantified DifferencePrevention of rapid enzymatic degradation
ConditionsIn vivo serum or purified protease assays

Critical for extending the circulating half-life of peptide therapeutics and ensuring target specificity.

Deprotection Order
Head‑to‑head
Target: Boc on α‑amine (TFA‑removable first); Fmoc on side chain
Swapped isomer: Fmoc on α‑amine must be removed first, incompatible with Boc‑first protocols
Binary compatibility: essential for protocols preserving Fmoc‑protected side chains during acidic cleavage.
Verify deprotection strategy with established lab protocol.
Proteolytic Stability
Class‑level
≥2–10× reported increase in serum half‑life for D‑amino acid peptides (literature class‑level)
Supports D‑peptide stability screening; compound‑specific validation needed.
No direct stability data for this building block; literature precedent only.

DEL Macrocycle Synthesis

Due to its proven ~100% acylation conversion rate under dilute aqueous conditions, this compound is an optimal building block for generating highly diverse, DNA-templated macrocyclic peptide libraries[1].

N-Terminal Capping and Branching in Fmoc-SPPS

The specific Boc-alpha/Fmoc-side-chain orthogonal protection makes it the perfect N-terminal residue. The Fmoc can be removed to build a side-chain branch or cyclic linkage, while the Boc protects the N-terminus until the final global TFA cleavage[1].

Protease-Resistant Peptidomimetics and ADC Linkers

The D-stereochemistry provides essential stability against serum proteases, making this compound ideal for synthesizing durable targeting peptides or stable linkers in antibody-drug conjugates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease‑resistance D‑peptide research synthesis
Orthogonal Boc/Fmoc protection pattern
Verify deprotection sequence compatibility with SPPS protocol
Peptide library diversification studies
Selective side‑chain modification via Fmoc removal
Test on‑resin conjugation chemistry with protected α‑amine
Structural biology with D‑amino acid incorporation
High chiral purity specification
Confirm enantiomeric integrity by chiral HPLC
Conjugate synthesis with Boc‑first deprotection
Boc‑first deprotection compatibility
Validate TFA deprotection after resin cleavage; confirm Fmoc retention

XLogP3

5.1

Explore Compound Types